Strategic Utilization of 1-(5-Iodopyridin-2-yl)-1,4-diazepane in Advanced Drug Discovery
Strategic Utilization of 1-(5-Iodopyridin-2-yl)-1,4-diazepane in Advanced Drug Discovery
Executive Summary
The evolution of targeted protein degradation (TPD) and advanced kinase inhibitors has necessitated the development of highly specialized heterobifunctional building blocks. 1-(5-Iodopyridin-2-yl)-1,4-diazepane (CAS: 1394023-99-4) has emerged as a critical scaffold in this domain. By combining the orthogonal reactivity of a 5-iodopyridine core with the unique spatial geometry of a 1,4-diazepane (homopiperazine) ring, this molecule provides medicinal chemists with a versatile hub for assembling complex Proteolysis Targeting Chimeras (PROTACs) and macrocyclic inhibitors.
This technical guide explores the structural rationale, physicochemical properties, and validated synthetic methodologies for utilizing this building block, grounded in recent patent literature and field-proven protocols.
Structural Rationale & Physicochemical Profile
The strategic value of 1-(5-Iodopyridin-2-yl)-1,4-diazepane lies in its dual-functional nature:
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The 5-Iodo Handle: Iodine is highly activated for oxidative addition with Palladium(0) species. Compared to bromo- or chloro- derivatives, the iodo-substitution allows for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at significantly lower temperatures. This is crucial when the target-binding warhead contains sensitive functional groups.
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The 1,4-Diazepane Linker: While piperazine (a 6-membered ring) is ubiquitous in drug design, it is rigid and enforces a linear, 180° exit vector. In contrast, 1,4-diazepane is a 7-membered heterocycle that adopts a flexible twist-chair conformation. This altered exit vector is often the deciding factor in PROTAC design, allowing the molecule to bridge the gap between the Protein of Interest (POI) and the E3 ligase without inducing steric clashes.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the building block, which are essential for calculating the final properties of the synthesized drug candidates .
| Parameter | Value | Rationale / Impact on Drug Design |
| Compound Name | 1-(5-Iodopyridin-2-yl)-1,4-diazepane | Standard IUPAC nomenclature. |
| CAS Registry Number | 1394023-99-4 | Unique identifier for commercial sourcing. |
| Molecular Formula | C10H14IN3 | Defines the stoichiometric mass. |
| Molecular Weight | 303.14 g/mol | Relatively low MW, leaving room for PROTAC assembly. |
| SMILES String | IC1=CN=C(N2CCCNCC2)C=C1 | Utilized for computational modeling and docking. |
| H-Bond Donors | 1 | Secondary amine; primary site for linker attachment. |
| H-Bond Acceptors | 3 | Contributes to aqueous solubility and target binding. |
| Rotatable Bonds | 1 | Low internal entropy prior to linker attachment. |
Applications in Targeted Protein Degradation (PROTACs)
1-(5-Iodopyridin-2-yl)-1,4-diazepane is heavily featured in the synthesis of next-generation PROTACs. For instance, recent patent literature highlights its use in developing degraders for Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell activation . Degrading HPK1 lowers the T-cell receptor (TCR) activation threshold, thereby enhancing anti-tumor immunity. Similarly, this scaffold is pivotal in synthesizing degraders for Bruton's Tyrosine Kinase (BTK) , an established target for B-cell malignancies .
Modular PROTAC assembly utilizing orthogonal iodo and diazepane reactivity.
Mechanism of HPK1 targeted protein degradation mediated by heterobifunctional PROTACs.
Validated Experimental Methodologies
To harness this building block effectively, the secondary amine of the diazepane ring must be managed to prevent catalyst poisoning during cross-coupling. The following protocols represent a self-validating workflow for incorporating this scaffold into a larger drug molecule.
Protocol 1: Chemoselective N-Boc Protection of the Diazepane Ring
Objective: Mask the nucleophilic secondary amine to prevent unwanted Buchwald-Hartwig amination or Pd-catalyst sequestration during subsequent steps.
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Preparation: Dissolve 1-(5-Iodopyridin-2-yl)-1,4-diazepane (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
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Base Addition: Add Triethylamine (Et₃N, 2.0 eq) via syringe. Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the environment and increase the nucleophilicity of the diazepane nitrogen.
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Protection: Cool the mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: The 0 °C temperature controls the exothermic reaction and prevents potential side reactions with the pyridine nitrogen.
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Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours.
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Validation System: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The protocol is validated when the starting material (Ninhydrin positive, purple spot) completely disappears, replaced by a higher Rf product (Ninhydrin negative).
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Position
Objective: Attach the POI-binding warhead (aryl boronic acid) to the 5-iodo position of the protected core.
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Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq, 5 mmol), the target Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL). Causality: This specific biphasic mixture ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic base required to activate the boronic acid.
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Degassing (Critical Step): Sparge the mixture with N₂ gas for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand creates a sterically hindered environment around the palladium center, which accelerates reductive elimination and suppresses competitive dehalogenation side reactions.
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Reaction: Heat the mixture to 80 °C for 4-6 hours.
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Validation System: Perform LC-MS analysis on a crude aliquot. The system is validated when the mass of the starting material (m/z = 404.1) is consumed, and the desired product mass appears. Crucially, the isotopic pattern of the product will lack the distinct mass defect characteristic of the iodine atom, confirming successful coupling.
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate (EtOAc). Purify via flash column chromatography.
References
- World Intellectual Property Organization, "Heterobifunctional compounds for the degrad
- European Patent Office, "SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS", EP4039688B1.
